N-(4-Methoxybenzylidene)-4-butylaniline
Overview
Description
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a nematic liquid crystal molecule that can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde. It can be used as an anisotropic solvent which has an isotropic transition temperature of 315k. It is majorly used in the development of liquid crystal cells.
Cloudy light yellow liquid. (NTP, 1992)
Mechanism of Action
N-(4-Methoxybenzylidene)-4-butylaniline, also known as MBBA or trans-MBBA, is a nematic liquid crystal molecule . It has a wide range of applications, particularly in the development of liquid crystal cells .
Target of Action
The primary target of MBBA is the liquid crystal phase of materials. It is used to manipulate the orientation and phase transitions of liquid crystals .
Mode of Action
MBBA interacts with its targets by inducing phase transitions. It can transition from a solid state to a nematic liquid crystal state and then to an isotropic liquid state . These phase transitions are influenced by temperature and other environmental factors .
Biochemical Pathways
This can have downstream effects on the optical properties of the materials, as the orientation of the liquid crystals can affect light transmission .
Result of Action
The primary result of MBBA’s action is the induction of phase transitions in liquid crystals. This can change the material’s optical properties, making it useful in the development of liquid crystal displays .
Action Environment
The action of MBBA is highly dependent on the environment. Temperature is a key factor influencing MBBA’s phase transitions . Additionally, when MBBA is confined within one-dimensional pores, neither the phase transition to the metastable crystalline phase nor the glass transition are observed . This suggests that the physical environment can significantly influence the behavior of MBBA.
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWNULTQYHCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025549, DTXSID20860360 | |
Record name | 4-Methoxybenzilidine-4'-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cloudy light yellow liquid. (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.027 (NTP, 1992) - Denser than water; will sink | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26227-73-6, 97402-82-9, 221128-17-2 | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (p-Methoxybenzylidene)-p-butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26227-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxybenzylidene)-4-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mbba, E- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097402829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mbba, Z- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221128172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxybenzilidine-4'-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4'-methoxybenzylidene)-4-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S586T4JYNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW7I7NN51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
70 °F (Turbid) (NTP, 1992) | |
Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: MBBA has the molecular formula C18H21NO and a molecular weight of 267.37 g/mol.
A: Yes, researchers have utilized various spectroscopic techniques to characterize MBBA. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been employed to analyze the intermolecular interactions of MBBA with other materials like polyvinylpyrrolidone (PVP) [, ]. Furthermore, researchers have employed Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the microwave heating mechanism of MBBA in its liquid crystalline and isotropic phases []. UV-Vis spectroscopy has been used to study the electronic transitions in MBBA as a function of temperature and in the presence of different solvents [].
A: MBBA exhibits a nematic liquid crystal phase at room temperature, transitioning to an isotropic liquid at its nematic–isotropic transition temperature (TNI). The TNI of pure MBBA is around 41 °C [], but this value can be influenced by confinement effects and the presence of other materials.
A: Studies show that confining MBBA within porous silica materials leads to a decrease in phase transition temperatures compared to bulk MBBA. The degree of this shift depends on the pore architecture, and in some cases, specific phase transitions might even be suppressed []. Additionally, encapsulation of MBBA in a semiflexible polymer sheath, like PVP, has been shown to induce alignment and affect the phase transition behavior, including inhibiting certain smectic phases [].
A: Microwave irradiation can induce local heating effects in MBBA. Studies using in situ microwave irradiation NMR spectroscopy revealed that MBBA undergoes partial transitions from the liquid crystalline to the isotropic phase at temperatures lower than its TNI when exposed to microwave irradiation, suggesting a non-equilibrium heating effect []. This local heating was also found to potentially cause bond polarization in polar functional groups, which might explain the accelerated reaction rates observed under microwave heating in some chemical reactions.
A: Due to its optical properties and responsiveness to stimuli, MBBA has been explored for various applications. Researchers have fabricated optically responsive microfibers with uniaxially ordered MBBA molecules at their core [, ]. These fibers show potential for applications in responsive textiles and optical devices. MBBA has also been used as a component in electrorheological fluids [, ], where its flow behavior can be controlled by electric fields.
A: MBBA's birefringence, the difference in refractive index for light polarized parallel and perpendicular to its molecular axis, has been investigated for potential use in optical devices [, ]. The Cauchy formula has been employed to simulate and understand the birefringence dispersion of MBBA in the visible range, aiding in the design of polarizing devices.
A: MBBA has been explored as a medium for nanoparticle synthesis and as a host material for nanoparticle dispersions. For instance, in situ synthesis of silver nanoparticles within MBBA leads to a texture transformation from nematic to smectic, resulting in a stable, luminescent glassy phase upon cooling []. The interaction between MBBA and copper-doped zinc oxide nanoparticles (Cu:ZnO NPs) has also been investigated, where the presence of the nanoparticles enhances the ordering of MBBA molecules, affecting its dielectric properties and activation energies [].
A: The interaction of MBBA with different solvents, such as hexane and methanol, reveals distinct effects on its phase transition behavior. While hexane induces entropic screening, leading to a continuous decrease in the nematic-isotropic transition temperature and enthalpy of MBBA [], methanol leads to enthalpic screening, causing saturation in those parameters after an initial decay [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.